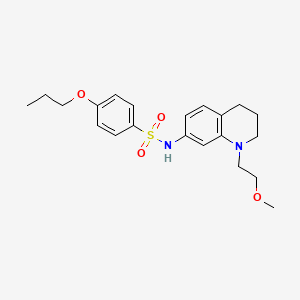
N-(1-(2-méthoxyéthyl)-1,2,3,4-tétrahydroquinoléin-7-yl)-4-propoxybenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Liquides Ioniques et Thermodynamique
Contexte: Les liquides ioniques (LI) sont des solvants fascinants présentant des propriétés physiques et chimiques uniques. Ils trouvent des applications dans l'extraction, les procédés de séparation, la chimie synthétique, la catalyse et la science des matériaux. L'un de ces LI est le N-(1-(2-méthoxyéthyl)-1,2,3,4-tétrahydroquinoléin-7-yl)-4-propoxybenzènesulfonamide.
Application:- Études Thermodynamiques: Les LI sont des milieux réactionnels stables, résistants à l'air et à l'humidité. La calorimétrie adiabatique à basse température est une méthode de recherche cruciale pour déterminer les capacités calorifiques précises. Pour ce composé, la température de fusion, la capacité calorifique molaire standard, l'enthalpie molaire et l'entropie molaire de la transition de phase solide-liquide ont été déterminées . Ces propriétés thermodynamiques sont essentielles pour la recherche théorique en chimiophysique, la conception d'ingénierie et l'étude des transitions de phase.
Composés à Base d'Indole et Methuosis
Contexte: Les dérivés de l'indole présentent des activités biologiques diverses. Le composé 1-(1-(2-méthoxyéthyl)-1H-indol-3-yl)-3-méthylurée partage des similitudes structurales avec notre composé cible.
Application:- Methuosis: Des recherches ont exploré le potentiel des composés à base d'indole pour induire une forme unique de mort cellulaire non-apoptotique appelée méthuosis. Ce processus implique l'accumulation de vacuoles dérivées des macropinosomes, conduisant au détachement et à la rupture des cellules. Enquêter sur le rôle de notre composé dans la méthuosis pourrait être précieux.
Polymérisation et Matériaux Intelligents
Contexte: Les réactions de polymérisation donnent des matériaux fonctionnels. Notre composé contient des fragments de type acrylamide.
Application:- Polymères Intelligents: La polymérisation par transfert de groupe de la N,N-bis(2-méthoxyéthyl)acrylamide (MOEAm) produit du poly(N,N-bis(2-méthoxyéthyl)acrylamide) (PMOEAm). Le PMOEAm présente un comportement thermosensible, ce qui le rend utile pour la conception de matériaux intelligents . Ses propriétés changent avec la température, permettant des applications dans la libération de médicaments, les capteurs et les revêtements sensibles.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Rilapladib , is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is associated with the formation of atherosclerotic plaques .
Mode of Action
Rilapladib acts as an inhibitor of Lp-PLA2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of Lp-PLA2 by Rilapladib affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, it potentially slows down or halts the progression of atherosclerosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
The inhibition of Lp-PLA2 by Rilapladib is expected to reduce the formation of atherosclerotic plaques . This could potentially slow down or halt the progression of atherosclerosis, reducing the risk of cardiovascular events .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that factors such as temperature, pH, and presence of other compounds can potentially affect the stability and efficacy of a drug .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-3-14-27-19-8-10-20(11-9-19)28(24,25)22-18-7-6-17-5-4-12-23(13-15-26-2)21(17)16-18/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWUGRXQOZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)
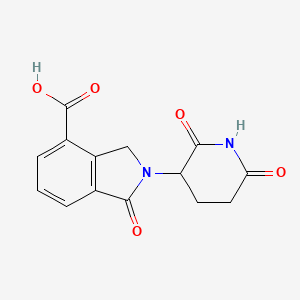
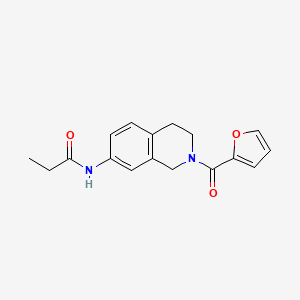
![3-[(3,4-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2470345.png)
![2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2470348.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)
![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)
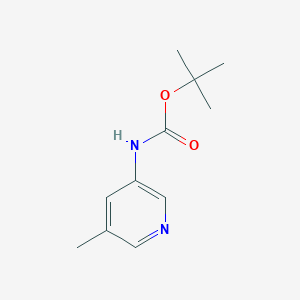

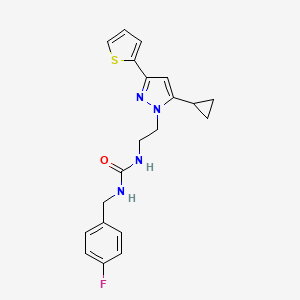
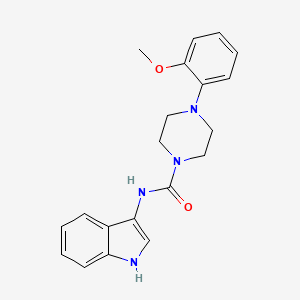
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)
